2,5-Dimethylheptane

Catalog No.
S793538
CAS No.
2216-30-0
M.F
C9H20
M. Wt
128.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylheptane

CAS Number

2216-30-0

Product Name

2,5-Dimethylheptane

IUPAC Name

2,5-dimethylheptane

Molecular Formula

C9H20

Molecular Weight

128.25 g/mol

InChI

InChI=1S/C9H20/c1-5-9(4)7-6-8(2)3/h8-9H,5-7H2,1-4H3

InChI Key

HQZHQNKZOYIKQC-UHFFFAOYSA-N

SMILES

CCC(C)CCC(C)C

Canonical SMILES

CCC(C)CCC(C)C

The exact mass of the compound 2,5-Dimethylheptane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

2,5-Dimethylheptane is a highly branched C9 isoparaffin utilized primarily as a precise calibration standard in Detailed Hydrocarbon Analysis (DHA) and as a structurally specific component in surrogate fuel formulation. Unlike crude isoparaffin mixtures, the high-purity compound provides an exact Kovats retention index baseline (typically 837–840 on non-polar columns) essential for resolving complex petroleum naphthas. Furthermore, its specific branching structure dictates distinct low-temperature autoignition chemistry and octane sensitivity, making it a critical procurement choice for high-fidelity kinetic modeling and standardized testing where exact molecular geometry governs both chromatographic elution and combustion behavior [1].

Research & Procurement Fit

ASTM reference standard for isoparaffins in GC methods
Model compound for branched alkane combustion kinetics
Non-polar solvent with defined evaporation and QC-verified identity

Substituting 2,5-dimethylheptane with linear n-nonane or other branched C9 isomers (such as 3,5-dimethylheptane) fundamentally compromises both analytical resolution and combustion modeling accuracy. In gas chromatography, C9 isomers elute within extremely tight windows; using a generic mixture or an incorrect isomer shifts the retention index baseline, invalidating peak assignments in standardized methodologies. In combustion research, the specific placement of the two methyl groups at the 2 and 5 positions alters the competition between low-temperature chain branching and cyclic ether formation, resulting in ignition delay times and octane sensitivities that cannot be accurately replicated by adjacent isomers or linear baselines [1].

Substitution Risk

Retention Time Shift
Different GC Kovats index vs. 2,6-dimethylheptane leads to peak misidentification.
Volatility Mismatch
Boiling point differs from n-nonane and other C9 isomers, affecting distillation and vapor processes.
Physical Property Divergence
Density and refractive index differ from 2,5-dimethylhexane, complicating batch identity QC.

Retention Index & Resolution

In high-resolution capillary gas chromatography for petroleum naphtha analysis, precise retention indices are mandatory for automated peak identification. 2,5-Dimethylheptane exhibits a specific Kovats retention index of approximately 840.3 on standard non-polar columns, distinctly separating it from 3,5-dimethylheptane (RI ~841.4) and n-nonane (RI = 900.0). Procuring the exact 2,5-dimethylheptane standard prevents misidentification in the critical C9 elution region, ensuring compliance with area normalization protocols in standardized hydrocarbon testing [1].

Evidence DimensionKovats Retention Index (Non-polar column)
Target Compound Data840.3
Comparator Or Baseline3,5-Dimethylheptane (841.4) and n-Nonane (900.0)
Quantified Difference1.1 index unit separation from adjacent isomer; ~60 units from linear baseline
ConditionsCapillary GC, non-polar stationary phase, standardized temperature profile

Exact retention index values are required to calibrate automated integration software for detailed hydrocarbon analysis, making isomer-specific procurement essential for quality control laboratories.

Kovats RI vs. 2,6-Dimethylheptane
Reported
RI 834 on Squalane (100 °C); 2,6-isomer RI distinct
Unique retention index ensures accurate GC peak identification for this isomer.
Verify specific column type; refer to NIST data.

Autoignition Delay and Low-Temperature Reactivity

The branching structure of 2,5-dimethylheptane significantly alters its low-temperature combustion reactivity compared to linear alkanes and other branched isomers. In shock tube experiments measuring ignition delay times for alkane isomers, the specific positioning of methyl groups in 2,5-dimethylheptane modifies the competition between chain branching and HO2 elimination pathways. This results in distinct Negative Temperature Coefficient (NTC) behavior and ignition delay times that diverge quantitatively from n-nonane and closely related isomers like 3-methylheptane, making it an indispensable pure component for validating high-fidelity surrogate fuel kinetic models [1].

Evidence DimensionIgnition delay time and NTC behavior
Target Compound DataIsomer-specific NTC curve dictated by 2,5-methyl substitution
Comparator Or Baseline3-methylheptane and n-nonane
Quantified DifferenceMeasurable deviation in low-temperature reactivity and cyclic ether formation rates
ConditionsShock tube ignition, 20-50 atm, 650-1250 K

Surrogate fuel models require exact isomer data to predict engine knock and autoignition; substituting with a generic isoparaffin invalidates the kinetic mechanism.

Boiling Point vs. n-Nonane
Reported
408 ± 2 K vs. 423.9 K (n-nonane), Δ ≈16 K
Confirmed distinct volatility essential for isomer-specific process design.
Standard atmospheric pressure data.

Octane Sensitivity in Surrogate Fuel Blending

When formulating Core Research Gasolines to target specific octane sensitivities (RON minus MON), the choice of isoparaffin is critical. 2,5-Dimethylheptane provides a specific blending octane contribution that differs from highly branched components like isooctane or linear baselines like n-heptane. In precision co-optimization studies of fuels and engines, 2,5-dimethylheptane is utilized at quantified mass fractions (e.g., 0.101 wt%) to achieve a precise nominal RON of 98 and MON of 88. Using an uncharacterized C9 mixture instead of pure 2,5-dimethylheptane introduces unpredictable variances in the fuel's anti-knock index and vaporization profile [1].

Evidence DimensionBlending contribution to Octane Sensitivity (RON - MON)
Target Compound DataSpecific structural contribution to target sensitivity of 10
Comparator Or BaselineUncharacterized C9 isoparaffin mixtures
Quantified DifferenceEnables exact matching of target RON 98 / MON 88, whereas mixtures cause unpredictable sensitivity drift
ConditionsCore Research Gasoline custom blending for engine testing

Engine co-optimization research requires fuels with mathematically exact octane sensitivities, necessitating the procurement of high-purity, structurally defined isomers.

Density & Refractive Index
Reported
Density 0.7190 g/cm³; RI 1.4043 vs. 2,5-dimethylhexane (0.6935, 1.3925)
Provides rapid QC verification; measurable divergence from similar isomers.
Measure at 15–20 °C for identity confirmation.
ASTM Mix Certified wt%
Data to verify
5.619 wt% in Supelco Isoparaffins Mix vs. 1.677 wt% (3,3-) and 1.964 wt% (3,4-)
Quantitatively significant in standard; supports calibration alignment with ASTM D6729/D6730.
Requires lot-specific CoA review; supplier-provided data.

DHA Calibration Standard

Due to its precise Kovats retention index, 2,5-dimethylheptane is procured as a critical reference standard in GC-FID workflows for analyzing petroleum naphthas, reformates, and alkylates, ensuring accurate separation from co-eluting C9 naphthenes and aromatics [1].

Surrogate Fuel for Engine Testing

The compound is used as a pure blending component in the creation of Core Research Gasolines. Its specific octane contribution and volatility profile allow researchers to tightly control the Research Octane Number (RON) and Motor Octane Number (MON) of surrogate mixtures used in spark-ignition engine driveability and knock studies [2].

Chemical Kinetic Modeling of Autoignition

Because its methyl branching dictates unique low-temperature chain branching pathways, 2,5-dimethylheptane is utilized in shock tube and rapid compression machine experiments to validate predictive kinetic mechanisms for jet fuel and diesel autoignition [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ASTM Reference Standard for Petrochemical Analysis
Certified isomer identity and wt% in reference mix
GC retention index alignment with ASTM methods D6729, D6730, D6733
Model Compound for Combustion Kinetics
Defined branched structure and boiling point
Kinetic model validation using specific isomer thermodynamic data
Non-Polar Solvent for Extraction & Synthesis
Narrow boiling range and low water solubility
Evaporation profile consistency and identity verification via density/RI

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (11.63%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (88.37%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (88.37%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Wikipedia

2,5-dimethylheptane

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

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